

# In Vitro Antibacterial Spectrum of Ceftriaxone Sodium: A Technical Guide

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## Compound of Interest

Compound Name: Ceftriaxone sodium

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This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of **ceftriaxone sodium**, a third-generation cephalosporin antibiotic. The document presents quantitative data on its activity against a wide range of clinically relevant bacteria, details the standardized experimental protocols for susceptibility testing, and visualizes key processes through diagrammatic representations.

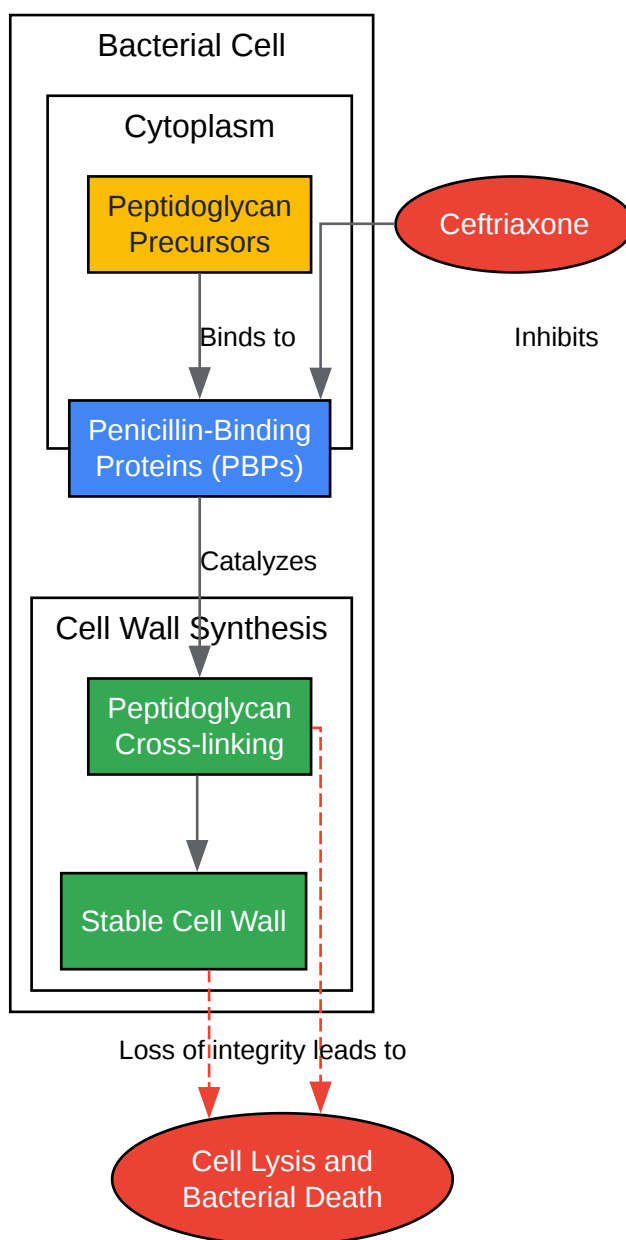
## Introduction

Ceftriaxone is a broad-spectrum, long-acting, third-generation cephalosporin antibiotic widely used in the treatment of serious bacterial infections.[1] Its antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis.[2] This guide focuses on the in vitro activity of ceftriaxone, which is a critical determinant of its clinical utility and a foundational aspect of antimicrobial drug development and surveillance.

## Mechanism of Action

Ceftriaxone, a member of the beta-lactam family of antibiotics, exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2][3] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The final step in the synthesis of peptidoglycan is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). [2] Ceftriaxone mimics the D-alanyl-D-alanine moiety of the natural substrate of these enzymes.[2] By binding to and acylating the active site of PBPs, ceftriaxone irreversibly

inactivates them, thereby preventing the cross-linking of peptidoglycan chains.[2][4] This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.[5]



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Mechanism of action of Ceftriaxone.

## In Vitro Antibacterial Spectrum

The in vitro activity of ceftriaxone is broad, encompassing a wide range of Gram-positive and Gram-negative bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) for ceftriaxone against key clinical pathogens.

## Gram-Positive Bacteria

Ceftriaxone demonstrates good activity against many Gram-positive organisms, particularly Streptococcus species. Its activity against Staphylococcus aureus is generally limited to methicillin-susceptible strains (MSSA).[\[1\]](#)[\[6\]](#)

Bacterial Species	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)	-	0.25	-	-
Streptococcus pneumoniae (penicillin-resistant)	1,923	1	2	≤0.25 to ≥8
Streptococcus pyogenes	-	0.015	-	-
Staphylococcus aureus (methicillin-susceptible)	-	2.0	4	1 to 8

Note: Data compiled from multiple sources.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Gram-Negative Bacteria

Ceftriaxone is highly active against the Enterobacteriaceae family and Haemophilus influenzae. [1][6] Its activity against Pseudomonas aeruginosa is limited.[1][10]

Bacterial Species	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Escherichia coli	-	≤0.004-0.5	-	-
Klebsiella pneumoniae	-	≤0.004-0.5	1	-
Haemophilus influenzae	36	≤0.004	-	0.003 to 0.01
Neisseria spp.	-	≤0.001	-	-
Pseudomonas aeruginosa	-	8.0-16	>32	-

Note: Data compiled from multiple sources.[1][6][8][11]

## Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of ceftriaxone is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution for determining MICs, and disk diffusion for assessing susceptibility categories.

### Broth Microdilution Method (CLSI/EUCAST)

This method involves the use of multi-well microtiter plates containing serial twofold dilutions of ceftriaxone in a standardized growth medium, such as cation-adjusted Mueller-Hinton broth.

- Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a

final inoculum concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.

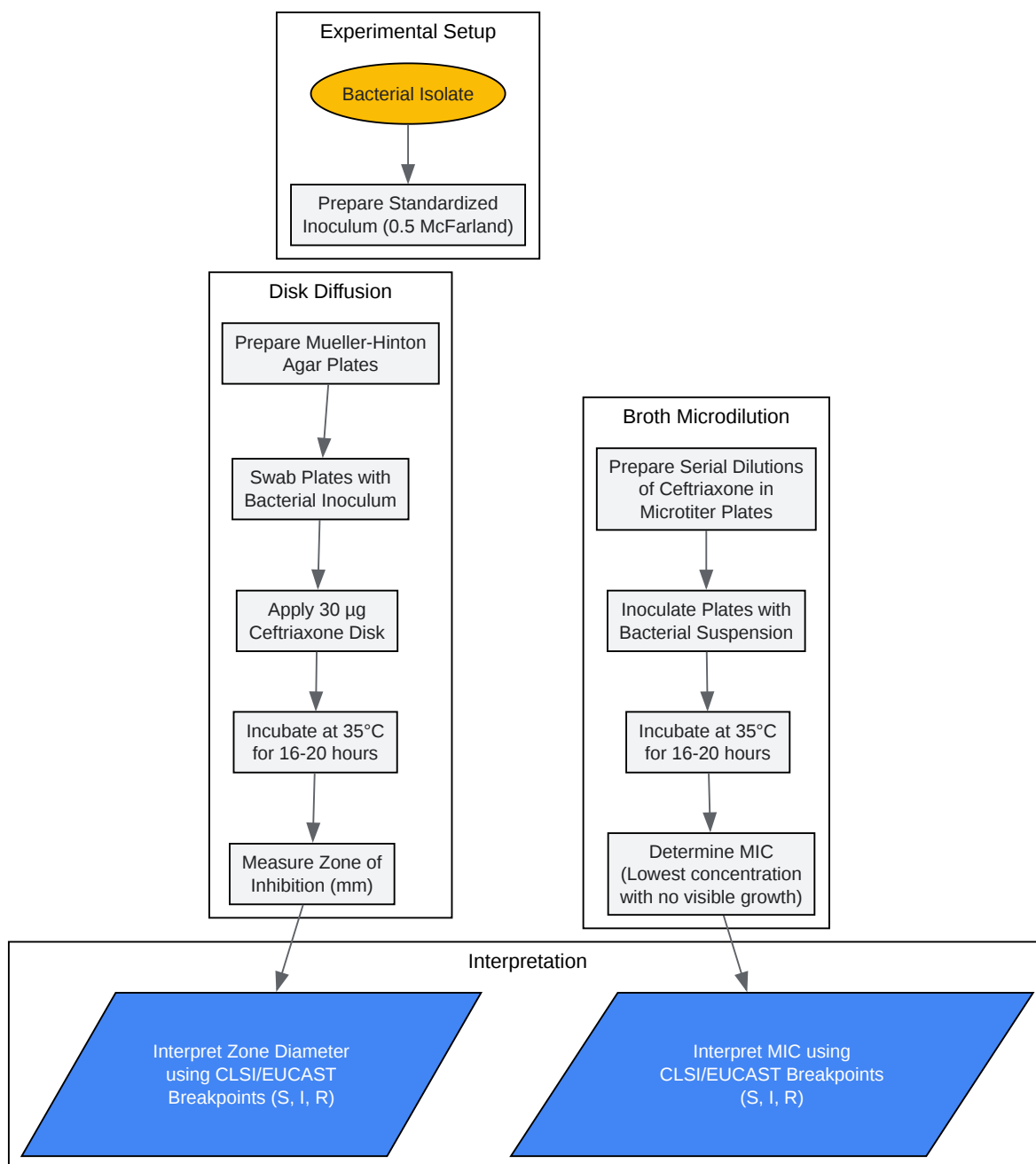
- Inoculation: The microtiter plates are inoculated with the bacterial suspension.
- Incubation: The plates are incubated at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Reading of Results: The MIC is recorded as the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism.

## Disk Diffusion Method (CLSI/EUCAST)

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

- Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
- Disk Application: A paper disk impregnated with a specified amount of ceftriaxone (typically 30 µg) is placed on the agar surface.
- Incubation: The plate is incubated under the same conditions as the broth microdilution method.
- Measurement and Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as susceptible, intermediate, or resistant according to the interpretive criteria published by CLSI or EUCAST.

[1]



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Workflow for in vitro susceptibility testing.

## Conclusion

**Ceftriaxone sodium** maintains a potent and broad in vitro antibacterial spectrum against many common Gram-positive and Gram-negative pathogens. The standardized methodologies for susceptibility testing, as outlined by CLSI and EUCAST, are essential for the accurate determination of its activity and for guiding appropriate clinical use. Continuous surveillance of the in vitro spectrum of ceftriaxone is crucial for monitoring the emergence of resistance and ensuring its continued efficacy in the treatment of bacterial infections.

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- To cite this document: BenchChem. [In Vitro Antibacterial Spectrum of Ceftriaxone Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668364#in-vitro-antibacterial-spectrum-of-ceftriaxone-sodium>]

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